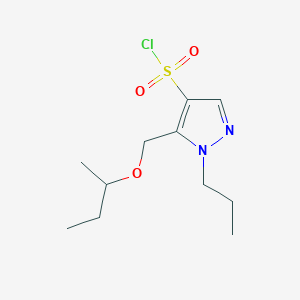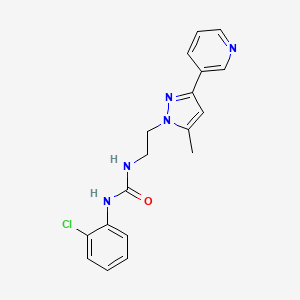
1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential use in various scientific research applications, including drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
Antibacterial and Anticancer Activities
Antibacterial Evaluation : Research by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. Although the specific compound was not directly synthesized, the methodologies applied could be relevant for its synthesis and antibacterial evaluation due to the structural similarities (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Potential : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. Their study highlights the synthesis process and the in vitro evaluation of these compounds, providing insights into the potential anticancer applications of similar compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Physical and Electro-Optic Properties
- Electronic and Optical Properties : Shkir, AlFaify, Arora, Ganesh, Abbas, and Yahia (2018) conducted a first principles study assessing the electronic, optical, and nonlinear optical properties of a chalcone derivative. This research provides a computational approach to understanding the significant electro-optic properties, which could be applied to similar compounds for potential use in optoelectronic device fabrications (Shkir et al., 2018).
Hydrogel Formation and Properties
- Hydrogelator Application : Lloyd and Steed (2011) explored the formation of hydrogels using a urea derivative, focusing on how the morphology and rheology of these gels can be tuned by the identity of the anion. This study might provide insights into the gelation properties of similar compounds for applications in material science (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-13-11-17(14-5-4-8-20-12-14)23-24(13)10-9-21-18(25)22-16-7-3-2-6-15(16)19/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOSFKWRMEDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](/img/structure/B2612580.png)
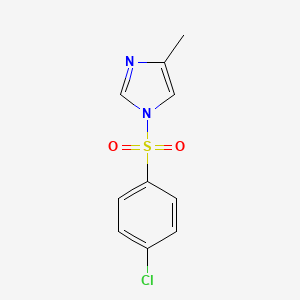
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)
![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2612585.png)

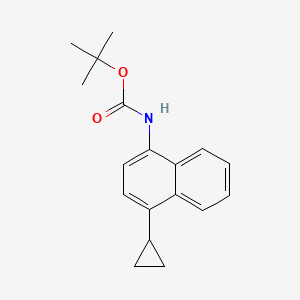
![3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B2612589.png)


![N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2612593.png)
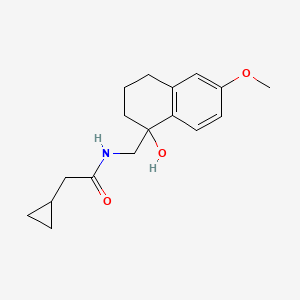
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B2612598.png)
![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2612601.png)
